Anthraquinone sulfonate

説明

Scope and Significance in Contemporary Chemical Science

The contemporary relevance of anthraquinone (B42736) sulfonates stems from their unique electrochemical and photochemical properties. researchgate.netsemanticscholar.org They are recognized as highly versatile molecules with significant applications in energy storage, environmental remediation, and catalysis.

In the field of energy, sulfonated anthraquinones are prominent as electroactive materials, particularly as negolytes (negative electrolytes), in aqueous organic redox flow batteries (AORFBs). nih.govsemanticscholar.org Their appeal lies in their fast reaction kinetics, high solubility, chemical stability, and tunable redox potentials, which can be modified through the number and position of the sulfonate groups. nih.govsemanticscholar.orgnih.gov Researchers are actively exploring mixtures of anthraquinone sulfonate derivatives as cost-effective alternatives to purified compounds for these batteries. nih.gov For instance, a mixture containing anthraquinone-2,7-disulfonic acid (2,7-AQDS), anthraquinone-2,6-disulfonic acid (2,6-AQDS), and anthraquinone-2-sulfonic acid (AQS) has been shown to have redox behavior nearly identical to pure 2,7-AQDS. nih.gov Furthermore, confining sodium anthraquinone-2-sulfonate within the nanopores of carbon electrodes has led to high-performance redox electrochemical capacitors, achieving a specific capacitance of 733.3 F g⁻¹ and a maximum energy density of 41.48 Wh kg⁻¹ in a symmetric device. acs.org

As water-soluble photocatalysts, anthraquinone sulfonates are attracting growing interest. researchgate.net Upon irradiation with light, they can act as potent oxidizing agents or hydrogen atom transfer (HAT) agents, enabling the activation of C-H bonds. researchgate.netacs.org This reactivity is harnessed for various synthetic applications, including the oxidation of alcohols and the generation of hydrogen peroxide (H₂O₂). researchgate.netnih.gov The in-situ generation of H₂O₂ is particularly significant for driving enzymatic reactions, such as halogenation and hydroxylation, in a more sustainable manner. acs.orgnih.gov

In environmental science, anthraquinone sulfonates serve as models for the quinone moieties found in dissolved organic matter (DOM). publish.csiro.au Studies on compounds like anthraquinone-2-sulfonate (AQ2S) help elucidate the photochemical processes in natural waters, such as the formation of organobromine compounds. publish.csiro.au They have also been employed in innovative environmental technologies. For example, anthraquinone-2-sulfonate can function as a microbial photosensitizer, driving the conversion of nitrate (B79036) in wastewater into nitrous oxide (N₂O) with a quantum efficiency approaching 100%. acs.orgnih.gov

Structural Diversity and Isomeric Considerations

The functional properties of anthraquinone sulfonates are intrinsically linked to their molecular structure, specifically the number and position of the sulfonate groups on the anthraquinone framework. This leads to a variety of isomers, each with distinct chemical characteristics. semanticscholar.orgnih.gov

The sulfonation of anthraquinone can be directed to yield different isomers. Direct sulfonation with oleum (B3057394) (fuming sulfuric acid) typically produces β-sulfonic acids, such as anthraquinone-2-sulfonic acid and mixtures of anthraquinone-2,6- and -2,7-disulfonic acids. prepchem.comchemcess.com Conversely, conducting the sulfonation in the presence of a mercury catalyst directs the substitution to the α-position, yielding anthraquinone-1-sulfonic acid. chemcess.comorgsyn.org

The position of the sulfonate group significantly influences the compound's electrochemical properties. The redox potentials, which are critical for applications like redox flow batteries, vary between isomers. nih.govharvard.edu The general reduction mechanism in acidic solution involves a two-electron, two-proton transfer to the quinone moiety, but the precise potential at which this occurs is isomer-dependent. semanticscholar.orgnih.gov For example, the electrochemical reversibility of disodium (B8443419) 9,10-anthraquinone-1,5-disulfonate is noted to be poorer than that of sodium 9,10-anthraquinone-2-sulfonate. nih.gov

Beyond simple mono- and di-sulfonates, the structural diversity is expanded by introducing other functional groups to the anthraquinone ring. For instance, the introduction of hydroxyl (–OH) or amino (–NH₂) groups to the anthraquinone-2-sulfonate structure has been shown to modify the redox potential, which can be leveraged to improve efficiency in bioelectrochemical systems. frontiersin.org Researchers have also synthesized alkyl sulfonate anthraquinones to study their solubility and redox properties for potential use in neutral aqueous flow batteries. cip.com.cn

Table 1: Common Isomers of this compound

| Common Name/Abbreviation | Systematic Name | Isomer Type | Reference |

|---|---|---|---|

| Anthraquinone-1-sulfonic acid (1-AQS) | 9,10-dioxoanthracene-1-sulfonic acid | α-monosulfonate | orgsyn.orgnih.gov |

| Anthraquinone-2-sulfonic acid (2-AQS or AQ2S) | 9,10-dioxoanthracene-2-sulfonic acid | β-monosulfonate | prepchem.comnih.gov |

| Anthraquinone-1,5-disulfonic acid (1,5-AQDS) | 9,10-dioxo-9,10-dihydroanthracene-1,5-disulfonic acid | α,α'-disulfonate | semanticscholar.orgnih.gov |

| Anthraquinone-2,6-disulfonic acid (2,6-AQDS) | 9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid | β,β'-disulfonate | semanticscholar.orgnih.gov |

| Anthraquinone-2,7-disulfonic acid (2,7-AQDS) | 9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonic acid | β,β'-disulfonate | nih.gov |

Historical Context of Academic Inquiry

The study of anthraquinone chemistry began in the 19th century, spurred by the synthesis of the dye alizarin (B75676) from anthracene (B1667546) in 1868. wikipedia.orgcolab.ws This discovery launched the industrial production of anthraquinone-based dyes and laid the groundwork for future research. colab.ws The sulfonation of anthraquinone quickly became a key industrial process, as the sulfonic acid group is a versatile handle that can be replaced by various nucleophiles to produce a wide array of dyes. nih.gov

Early 20th-century research focused on refining sulfonation methods. A pivotal discovery was that the presence of mercury salts could direct sulfonation to the α-position, a finding detailed in papers from 1903 and 1904. orgsyn.org The development of synthetic photochemical applications began to gain traction around the 1950s. researchgate.net By the 1960s and 1970s, significant attention was being paid to the photoinduced reactions of anthraquinone sulfonates in aqueous solutions. researchgate.netacs.org Early studies observed that irradiation of aqueous solutions of these compounds with UV or visible light could yield hydroxylated derivatives. researchgate.net This marked a shift from their use purely as dye precursors to an exploration of their fundamental photochemical reactivity. This foundational work on their interaction with light and water paved the way for their modern application as photocatalysts and photosensitizers. researchgate.netacs.org

Table 2: Selected Research Findings on Anthraquinone Sulfonates

| Compound/System | Area of Research | Key Finding | Reference |

|---|---|---|---|

| Anthraquinone-2-sulfonate (AQS) | Electrochemistry | Undergoes a two-electron, one-proton reduction near pH 7.0. | semanticscholar.org |

| Mixture of 2,7-AQDS, 2,6-AQDS, and AQS | Redox Flow Batteries | The mixture shows redox behavior almost identical to pure 2,7-AQDS, offering a lower-cost negolyte. | nih.gov |

| Sodium this compound (SAS) | Photoenzymatic Catalysis | Enables in-situ H₂O₂ generation from methanol (B129727), achieving high turnover numbers (up to 318,000) for peroxyzymes. | acs.orgnih.gov |

| AQS-photosensitized Thiobacillus denitrificans | Environmental Biotechnology | Achieved a solar-to-N₂O conversion with a quantum yield of 96.2% for nitrate reduction. | acs.orgnih.gov |

| Sodium anthraquinone-2-sulfonate (AQS) in carbon nanopores | Energy Storage | Achieved a high specific capacitance of 733.3 F g⁻¹ in a redox-enhanced electrochemical capacitor. | acs.org |

| Anthraquinone-1,8-disulfonate (modified) | Bioelectrochemistry | Introduction of an -NH₂ group lowers the redox potential, minimizing energy loss in microbial electrosynthesis. | frontiersin.org |

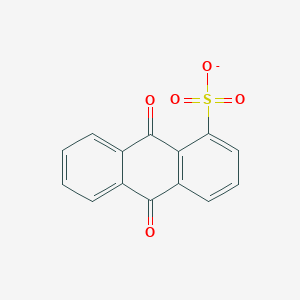

Structure

3D Structure

特性

IUPAC Name |

9,10-dioxoanthracene-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5S/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19/h1-7H,(H,17,18,19)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJIPIAHCFBEPI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7O5S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Functionalization

Established Synthetic Pathways for Anthraquinone (B42736) Sulfonate Derivates

The introduction of sulfonate groups onto the anthraquinone core is a critical step that imparts water solubility and modifies the electronic properties of the molecule. The position of the sulfonate group (α or β) is highly dependent on the reaction conditions and the presence of catalysts.

Direct sulfonation of anthraquinone is the most common method for preparing its sulfonated derivatives. The process typically involves reacting anthraquinone with a sulfonating agent like oleum (B3057394) (fuming sulfuric acid). prepchem.comnih.govchemcess.com The regioselectivity of the sulfonation is a key consideration.

Without a catalyst, sulfonation with oleum at elevated temperatures (120-160°C) predominantly yields β-substituted products, such as anthraquinone-2-sulfonic acid, anthraquinone-2,6-disulfonic acid, and anthraquinone-2,7-disulfonic acid. prepchem.comchemcess.com The reaction involves adding finely divided anthraquinone to oleum and carefully controlling the temperature to achieve the desired degree of sulfonation. prepchem.com After the reaction, the mixture is poured into water, and any unreacted anthraquinone is filtered off. prepchem.com The sulfonated product is then typically isolated as its sodium or potassium salt. prepchem.com

Conversely, to obtain the α-monosulfonate, the reaction is conducted in the presence of a mercury salt catalyst (e.g., mercuric oxide or mercury sulfate). orgsyn.orggoogle.com The presence of mercury directs the sulfonation primarily to the α-position. orgsyn.org This procedure is often run at a lower temperature (around 100-135°C) to favor the formation of the α-monosulfonate while minimizing the production of disulfonated byproducts. orgsyn.orggoogle.com A method using liquid sulfur dioxide as a solvent for the sulfonation of anthraquinone with oleum and a mercury catalyst has also been developed to reduce sulfuric acid and mercury pollution. google.com

A mixture of sulfonated derivatives, including 2,7-AQDS, 2,6-AQDS, and anthraquinone-2-sulfonate (AQS), can be synthesized via the direct sulfonation of anthraquinone with oleum. nih.govmdpi.com The exact composition of this mixture is influenced by reaction parameters like temperature, reagent concentrations, and reaction time. nih.govmdpi.com

Table 1: Comparison of Direct Sulfonation Methods for Anthraquinone

| Target Product | Sulfonating Agent | Catalyst | Temperature | Key Findings | Reference |

| Anthraquinone-β-sulfonic acid | Oleum (25% SO₃) | None | 120-140°C | Yields 40-60% of sodium anthraquinone-2-sulfonate. | prepchem.com |

| Anthraquinone-α-sulfonic acid | Oleum (19-22%) | Mercuric oxide | 100-120°C | Favors α-monosulfonate in high purity at the expense of high conversion. | orgsyn.org |

| Mixture of AQDS isomers and AQS | Oleum (20-24%) | None | >70°C | Produces a mixture of 2,7-AQDS, 2,6-AQDS, and AQS. | nih.govmdpi.com |

| Anthraquinone-α-sulfonates | Oleum/SO₃ in liquid SO₂ | Mercury | 80-135°C | Reduces pollution by leaving most of the mercury catalyst in the reactor. | google.com |

An alternative route to anthraquinone derivatives starts with the Friedel-Crafts acylation of benzene (B151609) or its derivatives with phthalic anhydride (B1165640). chemcess.comwikipedia.org This reaction, typically catalyzed by AlCl₃, produces an o-benzoylbenzoic acid intermediate, which is then cyclized to form the anthraquinone core. wikipedia.org This pathway is particularly useful for creating substituted anthraquinones that may be difficult to access through direct substitution of the parent molecule. wikipedia.org

To produce sulfonated derivatives, this method can be modified. One approach involves synthesizing the anthraquinone core first and then performing a subsequent sulfonation step. For instance, anthraquinone-2-sulfonate (AQS) has been prepared from phthalic anhydride through a modified phthalic anhydride method followed by sulfonation with fuming sulfuric acid. sioc-journal.cnsioc-journal.cn Another strategy involves using a sulfonated starting material in the initial Friedel-Crafts reaction. More recently, an environmentally friendly method using alum (KAl(SO₄)₂·12H₂O) as a catalyst in water has been developed for the synthesis of anthraquinone derivatives from phthalic anhydride and substituted benzenes, achieving good to excellent yields. researchgate.net

Oxidative processes are fundamental to the synthesis of the anthraquinone skeleton itself, which is a prerequisite for sulfonation. The most common industrial method involves the oxidation of anthracene (B1667546), often using oxidants like chromic acid or through vapor-phase oxidation with air. chemcess.comwikipedia.org Once the anthraquinone is formed, it can be sulfonated as described previously.

Photocatalytic oxidative reactions utilizing anthraquinone sulfonates have also been explored. For example, sodium anthraquinone-2-sulfonate (SAS) can act as a photocatalyst. Its photooxidation power is enhanced by protonation with Brønsted acids, enabling it to be used for processes like the regioselective oxidative bromination of electron-rich aromatic compounds. wiley.com While this is an application of a pre-existing anthraquinone sulfonate, it demonstrates the role of oxidative pathways in the broader chemistry of these compounds. The synthesis of alkyl sulfonate anthraquinones has been achieved using propane (B168953) sultone with various dihydroxyanthraquinones, showcasing a pathway that combines hydroxylation and sulfonation features for specific applications like flow batteries. cip.com.cn

Phthalic Anhydride-Based Synthesis Modifications

Advanced Functionalization Strategies

To be used in advanced materials and devices, anthraquinone sulfonates are often incorporated into larger structures, such as polymers, or immobilized onto functional surfaces. These strategies aim to harness the molecule's redox activity while preventing it from leaching or dissolving away from its intended location.

Covalently binding this compound derivatives into or onto polymeric matrices is a key strategy for creating stable, functional materials. This approach has been used to develop materials for applications ranging from dye-based carriers to electrochemical energy storage.

One method involves synthesizing polymerizable anthraquinone derivatives. For example, anthraquinone monomers can be prepared and subsequently copolymerized with other monomers, such as methacrylates, to form polymers with integrated anthraquinone units. mdpi.com Another approach involves the chemical modification of existing polymers. For instance, 1,4-diamino-anthraquinone-2-sulfonic acid derivatives have been synthesized and coupled to dextran (B179266) via ether linkages to act as carriers for interferon. nih.gov

In the context of energy storage, anthraquinone-2-sulfonate (AQS) has been covalently bound to conductive polypyrrole hydrogels (CPH). nih.gov This was achieved through the electrochemical reduction of in-situ-generated AQS diazonium salts, creating a stable bioanode for microbial fuel cells. nih.gov Similarly, polypyrrole/AQS composite materials have been synthesized by in-situ electrochemical polymerization of pyrrole (B145914) in the presence of AQS, resulting in a material with good charge/discharge properties for lithium-ion batteries. sioc-journal.cn The introduction of anthraquinone-based dopants, including sodium this compound, has also been used to enhance the electrical conductivity of metal-organic framework/polypyrrole (MOF/PPy) composites for supercapacitors. acs.org

For applications in electrochemistry, such as batteries and sensors, immobilizing anthraquinone sulfonates onto conductive substrates is crucial. This prevents the dissolution of the active material into the electrolyte and facilitates efficient electron transfer between the molecule and the electrode surface.

Several techniques have been successfully employed for this purpose.

Diazonium Chemistry : Anthraquinone-2-sulfonic acid (AQS) can be covalently grafted onto graphite (B72142) surfaces through the spontaneous reduction of in-situ generated AQS diazonium cations. researchgate.net This method creates a stable modified anode with enhanced power production in microbial fuel cells. researchgate.net

Electrochemical Polymerization : As mentioned previously, AQS can be incorporated into a polypyrrole matrix during its electrochemical synthesis on a current collector, effectively trapping the molecule within the conductive polymer film. sioc-journal.cn

Self-Assembly : A layer-by-layer self-assembly technique has been used to modify indium-tin oxide (ITO) electrodes with poly(diallyldimethylammonium chloride) (PDDA) and AQS for the electrochemical determination of phenanthrene (B1679779). rsc.org

Anchoring on Carbon Materials : AQS has been immobilized on granular activated carbon (GAC) by first replacing surface hydroxyl groups with chloride, followed by substitution of the chloride by AQS through its sulfonic group. iwaponline.comiwaponline.comnih.gov This modification significantly enhances the electron transfer capacity of the GAC. iwaponline.comiwaponline.comnih.gov Similarly, reduced graphene oxide (RGO) loaded with sodium anthraquinone-2-sulfonate has been prepared via a one-pot hydrothermal synthesis and deposited on functionalized carbon cloth, yielding an electrode with excellent electrochemical performance. bohrium.com

Table 2: Summary of Immobilization Techniques for Anthraquinone Sulfonates

| Substrate | Immobilization Method | Anthraquinone Derivative | Application | Key Finding | Reference |

| Polypyrrole Hydrogel (CPH) | Covalent binding via diazonium salts | Anthraquinone-2-sulfonate (AQS) | Microbial Fuel Cell Bioanode | Enhanced biofilm formation and power density. | nih.gov |

| Graphite Felt | Spontaneous reduction of diazonium cations | Anthraquinone-2-sulfonic acid (AQS) | Microbial Fuel Cell Anode | Covalently grafted AQS facilitates extracellular electron transfer. | researchgate.net |

| Granular Activated Carbon (GAC) | Chemical anchorage via sulfonic group | Anthraquinone-2-sulfonate (AQS) | Anaerobic Digestion | Immobilization increased the electron transfer capacity of GAC by 2.1-fold. | iwaponline.comnih.gov |

| Indium-Tin Oxide (ITO) | Self-assembly with PDDA | This compound (AQS) | Electrochemical Sensor | Created a stable modified electrode for detecting phenanthrene. | rsc.org |

| Functionalized Carbon Cloth (FCC) | One-pot hydrothermal synthesis | Sodium anthraquinone-2-sulfonate (AQS) with RGO | Supercapacitor | AQS/RGO/FCC electrode showed a high specific capacitance of 402.5 F g⁻¹. | bohrium.com |

| Niobium Carbide (Nb₂C) MXene | One-step hydrothermal method | Sodium anthraquinone-2-sulfonate (AQS) | Supercapacitor | The composite exhibited significantly higher electrochemical capacitance than pure Nb₂C. | nih.gov |

Incorporation of Alkyl Sulfonate Groups

The introduction of alkyl sulfonate groups to the anthraquinone core is a key functionalization strategy, often employed to enhance solubility or to act as a linker for further derivatization. Research has demonstrated specific methodologies for achieving this, primarily through reactions with hydroxyl or chloromethylated anthraquinone precursors.

One prominent method involves the reaction of dihydroxyanthraquinones with propane sultone. A study detailed the synthesis of three types of alkyl sulfonate anthraquinones using this approach. cip.com.cn Specifically, 1,2-dihydroxyanthraquinone, 2,6-dihydroxyanthraquinone, and 1,4-dihydroxyanthracene were reacted with propane sultone to yield 1-hydroxy-2-oxopropane sulfonic acid anthraquinone (1,2-AQPSH₂), 2,6-dioxopropane sulfonic acid anthraquinone (2,6-AQDPSH₂), and 1-hydroxy-2-oxopropane sulfonic acid anthraquinone (1,4-AQPSH₂), respectively. cip.com.cn This method provides a direct route to incorporating a propyl sulfonate chain onto the anthraquinone nucleus via the hydroxyl groups.

Another synthetic route involves the reaction of a bis(chloromethyl)anthraquinone derivative with sulfinate salts. mdpi.com In this procedure, a precursor such as 2,3-bis(chloromethyl)-1,4-dimethoxyanthraquinone is reacted with a sulfinate salt, like toluenesulfinic acid sodium salt or butanesulfinic acid sodium salt. mdpi.comnih.gov The reaction, typically conducted in a solvent like dimethylsulfoxide (DMSO), results in the formation of bis-S-alkylated products where the sulfinate displaces the chloride, creating a direct carbon-sulfur bond. mdpi.com This electron transfer approach, proceeding through a bis-SRN1 mechanism, has been shown to produce highly functionalized anthraquinones in excellent yields. mdpi.comnih.gov

A related but distinct approach is the synthesis of alkylsulfonylaminoanthraquinones, where an alkylsulfonyl group is linked via a nitrogen atom. These compounds are generally prepared by acylating an aminoanthraquinone with an alkanesulfonyl halide or by coupling a haloanthraquinone with an alkanesulfonamide in the presence of a copper catalyst. google.com While not a direct C-SO₃ or O-SO₃ linkage, it represents another important method for incorporating alkyl sulfonyl functionality into the anthraquinone system. google.com

Table 1: Synthesis of Alkyl Sulfonate Anthraquinone Derivatives

| Starting Material | Reagent(s) | Resulting Compound | Synthetic Approach | Reference |

|---|---|---|---|---|

| 1,2-Dihydroxyanthraquinone | Propane sultone | 1-hydroxy-2-oxopropane sulfonic acid anthraquinone (1,2-AQPSH₂) | Reaction with sultone | cip.com.cn |

| 2,6-Dihydroxyanthraquinone | Propane sultone | 2,6-dioxopropane sulfonic acid anthraquinone (2,6-AQDPSH₂) | Reaction with sultone | cip.com.cn |

| 1,4-Dihydroxyanthracene | Propane sultone | 1-hydroxy-2-oxopropane sulfonic acid anthraquinone (1,4-AQPSH₂) | Reaction with sultone | cip.com.cn |

| 2,3-Bis(chloromethyl)-1,4-dimethoxyanthraquinone | Butanesulfinic acid sodium salt | 1,4-Dimethoxy-2,3-bis(butylsulfonylmethyl)anthraquinone | Reaction with sulfinate salt | mdpi.com |

| 2,3-Bis(chloromethyl)-1,4-dimethoxyanthraquinone | Toluene-sulfinic acid sodium salt | 1,4-Dimethoxy-2,3-bis(tosylmethyl)anthraquinone | Reaction with sulfinate salt | mdpi.com |

| Aminoanthraquinone | Alkanesulfonyl halide | Alkylsulfonylaminoanthraquinone | Acylation of amine | google.com |

Derivatization for Enhanced Reactivity and Specificity

Anthraquinone sulfonates and their derivatives are valuable platforms for creating molecules with tailored properties. By further modifying the sulfonate group or using it as a precursor, chemists can develop compounds with enhanced reactivity for specific applications, such as analytical reagents and chemosensors.

A crucial step in the derivatization of anthraquinone sulfonic acids is their conversion to the more reactive anthraquinone sulfonyl chloride. This transformation opens up a wide range of subsequent reactions, particularly with nucleophiles like amines and alcohols.

Several methods exist for this conversion. A common approach is the reaction of the sodium salt of an anthraquinone sulfonic acid with chlorinating agents like phosphorus oxychloride or thionyl chloride. For example, well-dried 1-amino-4-nitro-anthraquinone-2-sulfonic acid sodium salt can be suspended in toluene (B28343) and heated with phosphorus oxychloride to yield the corresponding sulfonyl chloride. google.com Another method involves the direct chlorosulfonylation of an anthraquinone derivative. For instance, β-aminoanthraquinone can undergo diazotization with sodium nitrite, followed by a chlorosulfonylation reaction with sulfur dioxide (SO₂) and copper(II) chloride (CuCl₂) to efficiently produce anthracenedione-2-sulfonyl chloride. colab.ws

Anthraquinone-2-sulfonyl chloride (ASC) has been synthesized and established as a versatile derivatization reagent for analytical chemistry. researchgate.net Its synthesis from anthraquinone-2-sulfonate (AQS) has been reported, highlighting its utility in creating derivatives for High-Performance Liquid Chromatography (HPLC) analysis. researchgate.netoup.com The resulting sulfonyl chloride is a key intermediate, readily reacting with various nucleophiles. For example, it has been coupled with different substituted phenols to create aryl anthraquinone-2-sulfonates and with amino acids to form anthraquinone sulfonamides.

Table 2: Selected Methods for Synthesis of Anthraquinone Sulfonyl Chloride Derivatives

| Starting Material | Reagent(s) | Product | Key Conditions | Reference |

|---|---|---|---|---|

| 1-Amino-4-nitro-anthraquinone-2-sulfonic acid sodium salt | Phosphorus oxychloride, Toluene | 1-Amino-4-nitro-anthraquinone-2-sulfonyl chloride | Heat to 100°C | google.com |

The unique spectroscopic and electrochemical properties of the anthraquinone moiety make it an excellent signaling unit for chemosensors. researchgate.netresearchgate.net Derivatization, often starting from sulfonyl chlorides, allows for the attachment of specific receptor units designed to selectively bind with target analytes, leading to a detectable change in color (colorimetric) or fluorescence (fluorimetric). uminho.ptrsc.org

The fundamental design of these sensors involves coupling the anthraquinone chromophore/fluorophore to a recognition unit. researchgate.net Anthraquinone-2-sulfonyl chloride is an ideal starting point for this, as it allows for the creation of sulfonamide or sulfonate ester linkages to a variety of ligand structures. kcl.ac.uk

Design Principles:

Signaling Unit: The 9,10-anthraquinone core acts as the signal transducer. Its absorption and emission properties are sensitive to changes in its electronic environment. researchgate.net

Receptor Unit: A specific molecule or functional group designed to bind a target ion (e.g., F⁻, CN⁻, Cu²⁺) is covalently attached to the anthraquinone. uminho.ptkoreascience.kr This unit determines the sensor's selectivity.

Sensing Mechanism: Upon binding of the analyte to the receptor, an electronic perturbation is transmitted to the anthraquinone core. This can occur through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF), resulting in a change in the UV-Vis absorption or fluorescence emission spectrum. rsc.orgacs.org This change is often visible to the naked eye. uminho.ptkoreascience.kr

Examples of Ligand Design:

Anion Sensors: Anthraquinone derivatives have been functionalized with groups like imidazoles, ureas, or amides that can form hydrogen bonds with anions like fluoride (B91410) or cyanide. uminho.ptkoreascience.kr This interaction alters the electronic structure, causing a distinct color change. For example, imidazoanthraquinone derivatives show marked colorimetric responses towards the fluoride ion. pcbiochemres.com

Cation Sensors: For metal ion detection, ligands containing coordinating atoms like nitrogen or oxygen are attached. 1,8-Dihydroxyanthraquinone (DHAQ) itself can act as a ligand, coordinating with ions like Cu²⁺ through its hydroxyl and quinone oxygen atoms, leading to fluorescence quenching. acs.org Other designs incorporate aza-crown ethers or di-2-picolylamine (DPA) units to selectively bind specific metal cations. rsc.orgnih.gov

The sulfonate group itself can play a role in tuning the sensor's properties, such as improving water solubility, which is crucial for applications in biological or environmental samples. nih.gov The derivatization of anthraquinone sulfonates into specific ligands is a powerful strategy for creating highly selective and sensitive chemosensors for a wide array of analytes.

Table 3: Examples of Anthraquinone-Based Chemosensor Designs

| Anthraquinone Derivative Type | Receptor/Functional Group | Target Analyte(s) | Sensing Mechanism | Reference |

|---|---|---|---|---|

| Naphthyl-imidazo-anthraquinone | Imidazole and Naphthyl groups | F⁻, CN⁻ | Colorimetric and Fluorimetric (PET/ICT) | uminho.pt |

| 1,2-Diaminoanthraquinone | Amino groups | Various anions (F⁻, Cl⁻, Br⁻, I⁻, etc.) | Colorimetric (Hydrogen bonding) | koreascience.kr |

| 1,8-Dihydroxyanthraquinone (DHAQ) | Hydroxyl and Carbonyl oxygens | Cu²⁺ | Fluorescence Quenching (ESIPT/ICT) | acs.org |

| Imidazoanthraquinone-triarylamine | Imidazole and Triarylamine | F⁻ | Colorimetric and Optical (UV/Vis, Fluorescence) | pcbiochemres.com |

| Aminoanthraquinone-imine | Imine linkage | CN⁻ | Colorimetric and Fluorescent Turn-on | researchgate.net |

Electrochemical Investigations and Engineering Applications

Fundamental Redox Behavior and Electron Transfer Mechanisms

The electrochemical characteristics of anthraquinone (B42736) sulfonates are intrinsically linked to their molecular structure, which facilitates a two-electron, two-proton transfer process. semanticscholar.org This redox activity is, however, highly sensitive to the surrounding chemical environment, particularly pH.

pH-Dependent Electrochemical Pathways and Protonation Effects

The redox pathway of anthraquinone sulfonate is profoundly influenced by the pH of the aqueous solution. nih.govacs.org The pKa values of the anthraquinone intermediates are the primary determinants of this pH-dependent voltammetric behavior. nih.govacs.org At a high pH (above 12), the electrochemical process is a simple two-electron transfer (EE mechanism). nih.govacs.org As the pH decreases, protonation events become coupled with the electron transfers, leading to more complex mechanisms. nih.gov

A quantitative model based on the "scheme of squares" for a 2H+/2e- system has been used to describe the redox behavior of anthraquinone-2-sulfonate across the entire aqueous pH range (0-13). nih.govacs.org This model reveals a shift in the dominant mechanistic pathway with changing proton concentration:

pH > 12: A simple EE (two-electron transfer) process occurs. nih.govacs.org

pH ≈ 10: An EECC (electron transfer-electron transfer-chemical reaction-chemical reaction) process is dominant. nih.govacs.org

pH 4-7: The mechanism transitions to an ECEC (electron transfer-chemical reaction-electron transfer-chemical reaction) process. nih.govacs.org

pH ≤ 1: A CECE (chemical reaction-electron transfer-chemical reaction-electron transfer) mechanism prevails. nih.govacs.org

This variation in the electrochemical response with pH not only results in a Nernstian shift in the measured redox potential but also signifies fundamental changes in the reaction pathway. nih.gov For instance, at acidic pH, the reduction of this compound is a two-electron, two-proton process. semanticscholar.org Near pH 7, it exists as a monoanion and is reduced by two electrons and one proton. semanticscholar.org At high pH, it exists as a dianion and is reduced by two electrons only. semanticscholar.org

The reduction potential of immobilized anthraquinone also exhibits a cathodic shift with increasing pH, consistent with proton-coupled electron transfer. weebly.com This pH-dependent charge trapping has been observed when anthraquinone sulfonates are electrostatically bound in a redox-active polymer. utexas.edu At low pH, the reduced form, anthrahydroquinone (AQH2), can become "trapped" because its oxidation is thermodynamically unfavorable. utexas.edu This trapped charge can be released by a sudden increase in pH. utexas.edu

Characterization of Semiquinone Radicals and Radical Anions

The reduction of a quinone can proceed through two sequential one-electron transfers, forming an intermediate semiquinone radical anion (SQ•−). nih.gov While semiquinones are relatively stable compared to highly reactive radicals, they are less stable than the parent quinone and the fully reduced hydroquinone (B1673460). nih.gov

Flash photolysis of 9,10-anthraquinone-2-sulfonate (AQS) in aqueous solution leads to the formation of the corresponding anthrasemiquinone radical (AH•) or radical anion (A•−). cdnsciencepub.com The pKa of the anthrasemiquinone radical (AH•) has been a subject of investigation. While flash photolysis studies suggest a pKa of 3.25, electrochemical determinations have been shown to be interfered by the formation of charge-transfer complexes, leading to invalid pKa values in the range of 8.5-10.5. cdnsciencepub.comcdnsciencepub.com In acidic solutions, the semiquinone formation constant is very low, indicating a pKa for AH• of less than 7.0. cdnsciencepub.comcdnsciencepub.com

Spin-trapping experiments have demonstrated that the enzymatic reduction of 9,10-anthraquinone-2-sulphonate can produce OH radicals. nih.gov However, flash-photolysis data indicate that the radical anion of AQS itself does not decompose hydrogen peroxide. nih.gov Laser spectroscopy studies have shown that the initial species from the interaction of anthraquinone-2-sulfonate with nucleotides are the radical cations of the nucleotides and the radical anion of the anthraquinone-2-sulfonate. nih.gov

Formation and Role of Charge-Transfer Complexes (Quinhydrones)

During the reduction of 9,10-anthraquinone-2-sulfonate (A) to its corresponding anthrahydroquinone (AH2) in acidic aqueous solution, a distinct green intermediate is observed. cdnsciencepub.comcdnsciencepub.com This intermediate has been identified as a quinhydrone-like charge-transfer complex formed between the oxidized (A) and reduced (AH2) forms of the molecule. cdnsciencepub.comcdnsciencepub.com

Spectrophotometric and potentiometric measurements have confirmed that changes in the slope of potentiometric titration curves with varying initial concentrations of A are solely due to this complex and not the formation of semiquinone radicals. cdnsciencepub.comcdnsciencepub.com The presence of these quinhydrone (B85884) complexes can interfere with the electrochemical determination of semiquinone radical pKa values. cdnsciencepub.comcdnsciencepub.com The formation of these soluble quinhydrones is a factor that has often been overlooked in organic redox systems. cdnsciencepub.com The existence of various dimers, including quinhydrone complexes, in solutions of anthraquinone derivatives can also affect the half-cell potential and cell voltage in applications like redox flow batteries. mdpi.com The formation of these complexes is influenced by factors such as steric hindrance and the concentration of the hydroquinone and cations in the solution. mdpi.com

Comproportionation Phenomena in Multielectron Transfers

The reaction of a quinone and a hydroquinone to form two semiquinone radicals is known as comproportionation, which is the reverse of disproportionation. nih.gov This phenomenon is significant in the multielectron transfer processes of anthraquinone-2-sulfonate.

UV-visible spectroelectrochemistry has been employed to study the two-electron reduction of anthraquinone-2-sulfonate in alkaline aqueous media. acs.orgacs.orgnih.gov These studies have allowed for the detection and characterization of the comproportionation (COMP) reaction. acs.org The extent of the COMP reaction can be tuned by the choice of the electrolyte cation (e.g., KOH, TMAOH, or TBAOH), which affects the ion pairing with the deprotonated redox forms. acs.org In all cases, the formation of the semiquinone intermediate via a rapid comproportionation reaction in the solution has been clearly indicated by the analysis of the UV-vis absorbance signal. acs.org The quantitative analysis of experimental results has revealed the occurrence of comproportionation in different media, with varying kinetics depending on the cation present. acs.orgnih.gov

Advanced Energy Conversion and Storage Systems

The favorable redox properties of anthraquinone sulfonates make them promising candidates for use in energy storage devices, particularly electrochemical supercapacitors. nih.gov

Electrochemical Supercapacitors: Electrode Material Design and Performance Enhancement

Anthraquinone sulfonates can enhance the performance of supercapacitors by contributing pseudocapacitance through Faradaic redox reactions. nih.gov This is in contrast to electric double-layer capacitors (EDLCs), which primarily store charge non-faradaically. nih.gov

One approach to utilizing this compound is to incorporate it into the electrode material. For instance, sodium anthraquinone-2-sulfonate (AQS) has been used to modify niobium carbide (Nb2C) MXene electrodes. nih.govnih.gov The AQS acts as a "tailor," preventing the stacking of the Nb2C MXene layers and enhancing the accessibility of ions and the electrolyte. nih.govnih.gov This results in a composite material with a three-dimensional porous layered structure. nih.govnih.gov Supercapacitors based on this Nb2C-AQS composite have demonstrated a significantly higher electrochemical capacitance (36.3 mF cm⁻²) compared to the pure Nb2C electrode (16.8 mF cm⁻²) at a scan rate of 20 mV s⁻¹. nih.gov These devices also exhibit excellent flexibility and good cycling stability, with 99.5% capacitance retention after 600 cycles. nih.govnih.gov The enhanced performance is attributed to the Faradaic redox reactions of the anchored AQS molecules and the improved ion and electrolyte accessibility. nih.gov

Another strategy involves using AQS as a dopant or counter-ion in conducting polymers like polypyrrole (PPy). mdpi.compku.edu.cn A PPy/AQS composite electrode, prepared by electropolymerization, showed a specific capacitance of 491 F·g⁻¹, which is 1.5 times higher than that of a PPy/ClO₄⁻ electrode. pku.edu.cn This improvement is due to the good redox performance of AQS and the porous nanostructure of the composite film. pku.edu.cn Self-assembled nanostructures of graphene and anthraquinone-2-sulfonate have also shown promise, with the sulfonate anions preventing graphene restacking and providing redox capacitance. mdpi.com

Furthermore, confining AQS within the nanopores of activated carbon electrodes using an electric field has been shown to resolve the issue of cross-diffusion in redox-enhanced electrochemical capacitors. acs.org This approach led to a high specific capacitance of 733.3 F g⁻¹ in a three-electrode system and a symmetric device with a maximum energy density of 41.48 Wh kg⁻¹. acs.org

Dual-redox systems have also been explored, where AQS is used to enhance the negative electrode and another redox mediator, such as potassium bromide (KBr), is used for the positive electrode. researchgate.net The optimal configuration was found to be adsorbing AQS onto the negative electrode and adding KBr to the electrolyte, achieving a maximum gravimetric energy density of 32.05 Wh kg⁻¹. researchgate.net

Table of Research Findings on this compound in Supercapacitors

Role of this compound Dopants in Conducting Polymers (e.g., Polypyrrole)

Aqueous Organic Redox Flow Batteries: Anolyte Development and Stability

Anthraquinone sulfonates are promising anolyte materials for aqueous organic redox flow batteries (AORFBs) due to their favorable redox properties and solubility in water.

The stability of this compound-based anolytes is a critical factor for the longevity of AORFBs and is significantly influenced by the state of charge (SoC) and operating temperature.

Research on an acidic anolyte composed of a mixture of 2,6- and 2,7-anthraquinone disulfonic acid (AQDS) isomers has shown that the anolyte exhibits very good stability at 50% SoC and lower, with a negligible capacity decay of 0.02% per day, even at 40°C under a current load. nih.gov This high stability at partial SoC may be linked to the formation of a quinhydrone complex (a complex of the oxidized and reduced forms), which helps prevent the degradation of the anthrahydroquinone. nih.gov

However, the stability decreases significantly at a full state of charge. nih.gov At 100% SoC, the capacity decay rate increases to 0.9% per day at 20°C and further to 2.45% per day at 40°C. nih.gov This indicates that the fully charged electrolyte is more susceptible to degradation, particularly at elevated temperatures. nih.gov In alkaline conditions, limiting the state of charge to 88% has been shown to reduce the capacity fade rate to 0.14%/day, compared to 5.6%/day when cycling to nearly 100% SoC. harvard.edu

Capacity decay in this compound-based anolytes is primarily attributed to the chemical degradation of the active species. nih.gov Post-mortem analysis of electrolytes has revealed a significant degradation of the anthraquinone compounds, leading to a loss of aromaticity in the degradation products. nih.gov One identified degradation pathway for anthraquinones is the formation of anthrone (B1665570) and its dimers. harvard.eduresearchgate.net This conversion to redox-inactive species is a major contributor to capacity loss. osti.gov

The crossover of the electroactive compound through the membrane separating the anolyte and catholyte is another mechanism contributing to capacity fade, although studies with symmetric cells, which use the same electrolyte on both sides, can isolate and quantify the chemical stability of the molecule itself. mdpi.com

To improve the performance of anolytes in neutral aqueous solutions, researchers have synthesized various alkyl sulfonate anthraquinones. In one study, three such compounds were synthesized: 1-hydroxy-2-oxopropane sulfonic acid anthraquinone (1,2-AQPSH₂), 2,6-dioxopropane sulfonic acid anthraquinone (2,6-AQDPSH₂), and 1-hydroxy-2-oxopropane sulfonic acid anthraquinone (1,4-AQPSH₂). cip.com.cn

Among these, 1,4-AQPSH₂ demonstrated promising characteristics for use as an anolyte in a neutral water-based organic redox flow battery. cip.com.cn A flow battery utilizing this anolyte exhibited an open-circuit voltage of approximately 1.0 V. cip.com.cn At a current density of 60 mA·cm⁻², the battery achieved a coulombic efficiency of 97%, a voltage efficiency of 69%, and an energy efficiency of 68%. cip.com.cn Importantly, the battery showed no significant reduction in discharge capacity after 75 charge-discharge cycles, indicating good stability. cip.com.cn

Another approach to enhance anolyte performance involves modifying the counter-cation. Replacing the sodium ion in 9,10-anthraquinone-2,7-disulfonic acid with an ammonium (B1175870) ion to form AQDS(NH₄)₂ significantly increases its solubility in water to 1.9 M, over three times that of the sodium salt. wiley.comnih.gov When paired with an ammonium iodide catholyte, a pH-neutral AORFB using this anolyte demonstrated exceptional cycling stability over 300 cycles with no capacity decay detected. wiley.comnih.gov

Mechanisms of Capacity Decay and Degradation Product Analysis

Microbial Fuel Cells: Bioanode Development and Electron Transfer Facilitation

In the field of microbial fuel cells (MFCs), anthraquinone sulfonates are utilized to enhance the efficiency of electricity generation from organic matter. They act as redox mediators, facilitating the transfer of electrons from microorganisms to the anode. nih.govresearchgate.netmdpi.com

One effective strategy involves immobilizing anthraquinone-2-sulfonate (AQS) onto the anode surface. For example, AQS can be covalently bound to a conductive polypyrrole hydrogel (CPH). nih.gov This CPH/AQS bioanode provides a porous and hydrophilic surface that promotes the formation of a biofilm. nih.gov The bound AQS molecules then function as redox mediators, significantly improving electron transfer. nih.gov This modification has been shown to reduce the charge transfer resistance from 28.3 Ω to 4.1 Ω and increase the maximum power density from 762 ± 37 mW/m² to 1919 ± 69 mW/m² compared to a bare anode. nih.gov

Similarly, immobilizing AQS on a graphite (B72142) felt anode via the spontaneous reduction of in-situ generated AQS diazonium cations has also proven effective. researchgate.net This modified graphite anode, with a surface AQS concentration of 5.37 ± 1.15 × 10⁻⁹ mol/cm², exhibited good electrochemical activity and stability. researchgate.net The midpoint potential of this modified anode was approximately -0.248 V (vs. normal hydrogen electrode), indicating that electrons could be readily transferred from NADH in the bacteria to the electrode. researchgate.net The use of this AQS-modified anode in an MFC led to an increase in the maximum power density from 967 ± 33 mW/m² to 1872 ± 42 mW/m². researchgate.net These findings demonstrate that covalently modifying anodes with AQS is an efficient way to facilitate extracellular electron transfer and enhance power production in MFCs. nih.govresearchgate.net

Interactive Data Tables

Table 1: Performance of Polypyrrole Doped with this compound

Table 2: Stability of Anthraquinone Disulfonic Acid Anolyte

Table 3: Performance of this compound Modified Anodes in Microbial Fuel Cells

Electrocatalysis and Oxygen Reduction Reactions

Anthraquinone sulfonates have emerged as significant compounds in the field of electrocatalysis, particularly for the oxygen reduction reaction (ORR). Their molecular structure allows them to act as efficient redox mediators, facilitating the transfer of electrons in electrochemical systems.

Electrocatalytic Oxygen Reduction to Hydrogen Peroxide (H₂O₂)

The electrochemical synthesis of hydrogen peroxide (H₂O₂) via the two-electron reduction of oxygen is a promising alternative to the conventional, energy-intensive anthraquinone auto-oxidation process. researchgate.netjlu.edu.cnnih.gov Anthraquinone derivatives, especially water-soluble sulfonated versions, are effective catalysts for this reaction. nih.govunt.edu They can be employed in various catalytic setups to enhance the selective production of H₂O₂. nih.gov

Anthraquinone sulfonates can function effectively as electrocatalysts in both homogeneous and immobilized forms. nih.gov

In homogeneous systems , sulfonated anthraquinones are dissolved in the electrolyte, where they act as redox shuttles. nih.gov For instance, a disulfonated anthraquinone can be electrochemically reduced and then react with oxygen to generate H₂O₂. nih.gov This approach allows the catalyst to move freely in the solution, mediating electron transfer between the electrode and oxygen molecules. nih.gov One innovative application involves using a phase-transfer system where the catalyst shuttles between an aqueous phase for electrolysis and an organic phase, enabling the continuous generation and separation of H₂O₂ into an electrolyte-free stream. nih.gov

Immobilized catalytic systems involve attaching the this compound catalyst directly onto an electrode surface. nih.govscientific.net This strategy prevents the catalyst from leaching into the solution and allows for easier product separation. Immobilization can be achieved by synthesizing polymer films containing anthraquinone moieties or by incorporating them into conductive materials on the electrode. scientific.net While offering stability, a key challenge in studying these systems is accounting for the background catalytic activity of the electrode material itself, such as glassy carbon, which can also contribute to the oxygen reduction reaction. unt.eduscientific.net

To enhance the performance and stability of immobilized systems, anthraquinone sulfonates are often combined with support layers, most notably conductive polymers like polypyrrole (PPy). scientific.netfrontiersin.org In these composite materials, each component has a distinct and crucial role.

The This compound (AQS) primarily functions as the electrocatalyst or redox mediator. acs.org It facilitates the key chemical transformation by undergoing a reversible redox cycle. The anthraquinone is first electrochemically reduced to its hydroquinone form, which then reacts with dissolved oxygen to produce hydrogen peroxide, regenerating the original anthraquinone form for the next cycle. frontiersin.org

Homogeneous and Immobilized Catalytic Systems

Advanced Electrochemical Sensing Methodologies

The unique electrochemical properties of anthraquinone sulfonates are also harnessed for the development of sophisticated sensing platforms, particularly for biological molecules.

Nucleic Acid Sensing and DNA Hybridization Detection

Anthraquinone sulfonates, such as anthraquinone-2-sulfonic acid (AQMS) and anthraquinone-2,6-disulfonic acid (AQDS), are widely used as electrochemical indicators for detecting DNA hybridization. nih.govscientific.netacs.org Their function in these biosensors is based on their ability to act as DNA intercalators—molecules that can insert themselves between the base pairs of the double-stranded DNA (dsDNA) helix. nih.govnih.gov

The detection mechanism relies on the change in the electrochemical signal of the this compound upon binding to DNA. When a single-stranded DNA (ssDNA) probe immobilized on an electrode surface hybridizes with its complementary target sequence, it forms a dsDNA helix. The this compound in the solution then intercalates into this newly formed duplex. researchgate.netresearchgate.net This binding event alters the immediate chemical environment of the intercalator and restricts its access to the electrode surface. nih.govnih.gov

This interaction leads to a measurable change in the voltammetric response, typically a decrease in the peak current and a shift in the reduction potential. nih.govfrontiersin.org The signal from intercalated AQS can be distinguished from that of freely diffusing AQS, allowing for real-time monitoring of the hybridization event. nih.gov

This methodology is highly sensitive and selective, capable of discriminating between fully complementary DNA sequences and those containing single-base mismatches. researchgate.netnih.gov The presence of a mismatch disrupts the DNA duplex structure, leading to a weaker intercalation interaction and a correspondingly smaller change in the electrochemical signal. acs.org Novel biosensors have been developed using this principle on various electrode architectures, including those modified with multi-walled carbon nanotubes and gold nanoparticles, achieving detection limits in the nanomolar to picomolar range. researchgate.netscientific.net

Interactive Data Table: Performance of AQS-Based DNA Biosensors

| Indicator | Electrode System | Detection Principle | Target | Detection Limit | Reference |

| AQMS | DNA/GNPs/SH-MWCNTs/Au | Intercalation causing current change | Complementary DNA | 3.82 x 10⁻¹¹ mol/L | researchgate.netscientific.net |

| AQMS | DNA-modified electrode | Intercalation causing potential shift | Complementary DNA | 0.5 nM | nih.gov |

| AQDS | DNA-modified Au electrode | Intercalation causing current decrease | Mismatched DNA | Differentiates C-A/G-A mismatches | acs.org |

| AQ-labeled Probe | Thiol-modified Au electrode | Hybridization causing current reduction | B. anthracis DNA | 1.17 x 10¹² molecules/cm² probe density | frontiersin.org |

Note: AQMS = Anthraquinone-2-sulfonic acid sodium salt; AQDS = Anthraquinone-2,6-disulfonic acid; GNPs = Gold Nanoparticles; SH-MWCNTs = Thiol-functionalized Multi-Walled Carbon Nanotubes.

Voltammetric Characterization across pH Range

Analytical Detection of Organic Analytes (e.g., Phenanthrene)

The specific interactions between this compound and certain organic molecules have been harnessed for the development of electrochemical sensors for environmental monitoring. A notable example is the detection of phenanthrene (B1679779), a polycyclic aromatic hydrocarbon (PAH). rsc.org

An electrochemical sensor for phenanthrene has been developed based on the specific interaction between this compound (AQS) and phenanthrene. rsc.org This sensor utilizes an indium-tin oxide (ITO) electrode modified with poly(diallyldimethylammonium chloride) (PDDA) and AQS. rsc.org The quantification of phenanthrene is achieved by measuring the difference in the electrochemical oxidation peak current of AQS before and after interaction with the analyte. rsc.org

This sensor has demonstrated a wide linear range for phenanthrene detection, from 1.0 × 10⁻¹² to 1.0 × 10⁻⁹ mol L⁻¹, with a low detection limit of 5.0 × 10⁻¹³ mol L⁻¹. rsc.org The practical applicability of this sensor has been successfully demonstrated in the quantitative determination of phenanthrene in standard samples and environmental water samples. rsc.orgresearchgate.net

Sensor Design and Fabrication Principles (e.g., Modified Electrodes)

The design and fabrication of sensors based on this compound often involve the modification of electrode surfaces to enhance sensitivity, selectivity, and stability. rsc.orgresearchgate.net

A common strategy is the immobilization of anthraquinone derivatives onto the electrode surface. researchgate.net For instance, anthraquinone-2-sulfonic acid has been covalently grafted onto graphite surfaces through the spontaneous reduction of in situ generated diazonium cations. researchgate.net This modification results in a stable electrode with good electrochemical activity. researchgate.net

Another approach involves the self-assembly of layers on an electrode surface. In the phenanthrene sensor mentioned previously, a layer-by-layer self-assembly method was used to modify an ITO electrode with a positively charged polymer, PDDA, followed by the negatively charged this compound. rsc.org

The choice of electrode material is also crucial. Glassy carbon electrodes, researchgate.net graphite felt, nih.gov and indium-tin oxide rsc.org have all been used as substrates for modification with anthraquinone sulfonates. The modification of these electrodes can introduce specific functional groups that facilitate the electrochemical reaction and improve the sensor's performance. For example, treating graphite felt under air exposure can increase the content of C–OH functional groups, which enhances its electrochemical performance. nih.gov

Furthermore, nanostructured materials can be incorporated into the sensor design. Gold nanoparticles functionalized with an anthraquinone derivative have been used to create screen-printed bulk modified electrodes for the detection of dissolved oxygen. researchgate.net This approach leverages the high surface area and catalytic properties of the nanoparticles to improve sensor performance. researchgate.net

Photocatalytic and Photochemical Reactivity

Fundamental Photochemical Properties and Excited States

The photochemical behavior of anthraquinone (B42736) sulfonate is dictated by its electronic structure and the properties of its excited states, which are populated upon absorption of light.

The UV-Visible absorption spectrum of anthraquinone sulfonates is characterized by multiple absorption bands. Typically, these include four π → π* transition bands between 220 and 350 nm and a weaker n → π* transition band at longer wavelengths, near 400 nm. nih.gov The precise position and intensity of these bands are influenced by the substitution pattern on the anthraquinone skeleton and the solvent environment. researchgate.netnih.gov For instance, sodium anthraquinone-2-sulfonate (AQS), a commonly studied derivative, exhibits characteristic absorption peaks at approximately 256 nm, 275 nm (shoulder), and 328-330 nm in aqueous solutions. researchgate.netcdnsciencepub.com

Table 1: UV-Visible Absorption Maxima for Selected Anthraquinone Sulfonates

| Compound | Wavelength (λmax) in nm | Solvent/Conditions |

|---|---|---|

| Sodium 9,10-anthraquinone-2-sulfonate (AQS) | 256, 275 (shoulder), 328 | Dilute aqueous HCl cdnsciencepub.com |

| Anthraquinone-2,7-disulfonic acid (2,7-AQDS) | 210, 260, 275, 330 | Aqueous solution researchgate.net |

This table presents characteristic absorption peaks for different anthraquinone sulfonate derivatives as reported in the literature. The specific maxima can vary with solvent and pH.

Upon absorption of UV or visible light, the this compound molecule is promoted to an electronically excited singlet state (S1). It then rapidly undergoes intersystem crossing (ISC) to a more stable and longer-lived excited triplet state (³AQS*). researchgate.netscirp.org This excited triplet state is the primary photoactive species responsible for the subsequent chemical reactions. scirp.orgrsc.org

Time-resolved laser flash photolysis studies have been instrumental in characterizing these dynamics. For example, in the reaction between sodium 2-anthraquinonesulfonate (AQS) and 2-deoxythymidine, the decay of the ³AQS* transient absorption signal (observed around 580 nm) occurs concurrently with the growth of the AQS radical anion signal (at 510 nm). scirp.org This demonstrates that the triplet state is the direct precursor to the subsequent redox chemistry. scirp.orgscirp.org The triplet state of AQS is a powerful oxidizing agent, with excited-state reduction potentials reported as high as +2.3 V vs SCE for some derivatives, enabling it to oxidize a wide range of organic compounds. researchgate.netbeilstein-journals.org The deactivation of the excited triplet state can occur through various pathways, including reactions with other molecules or thermal decay. researchgate.net

UV-Vis Absorption Characteristics

Photoredox Catalysis Mechanisms

The excited triplet state of this compound initiates chemical transformations primarily through three key mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Proton-Coupled Electron Transfer (PCET). researchgate.netresearchgate.net

In the presence of suitable hydrogen donors, such as alcohols, the photoexcited triplet state of AQS can abstract a hydrogen atom. nih.govrsc.org This process is well-established for the photo-oxidation of alcohols, where the ³AQS* abstracts a hydrogen atom from the alcohol's α-carbon. nih.govrsc.org

The general mechanism can be represented as: ³AQS* + RCH₂OH → AQSH• + RĊHOH rsc.org

This HAT event generates an anthrasemiquinone radical (AQSH•) and a substrate radical. nih.gov The substrate radical can then react further, often with molecular oxygen, to yield the final oxidized product (e.g., an aldehyde or ketone), while the photocatalyst is regenerated. nih.govacs.org This mechanism has been successfully applied to the aerobic oxidation of both primary and secondary alcohols. nih.gov

Anthraquinone sulfonates can also act as potent electron acceptors in their excited state. In a single electron transfer (SET) event, the ³AQS* accepts an electron from a suitable donor molecule, resulting in the formation of the AQS radical anion (AQS•⁻) and the substrate's radical cation. scirp.orgscirp.org

This can be described by the reaction: ³AQS* + D → AQS•⁻ + D•⁺

Time-resolved spectroscopy has provided direct evidence for this mechanism. For instance, laser flash photolysis of AQS in the presence of 2-deoxythymidine (dT) showed the formation of the dT radical cation and the AQS radical anion, confirming an electron transfer pathway. scirp.orgscirp.org The feasibility of this process is governed by the redox potentials of the donor and the excited-state acceptor. The free energy change (ΔG) for the electron transfer from dT to ³AQS* has been calculated to be exothermic, supporting the spontaneity of this event. scirp.org In some cases, the initial photochemical step can involve electron transfer between an excited quinone and a ground-state quinone molecule (A* + A → A•⁺ + A•⁻). rsc.org

The redox reactions of anthraquinone sulfonates in aqueous solutions are often intimately linked with proton transfers, a mechanism known as proton-coupled electron transfer (PCET). frontiersin.orgnih.gov In PCET, an electron and a proton are transferred in a single concerted step or in separate, sequential steps. The redox potential of AQS is highly dependent on the pH of the solution, which is a hallmark of PCET. weebly.com

Table 2: pH Dependence of the Half-Wave Potential (E₁/₂) for this compound (AQS)

| pH (Buffer) | E₁/₂ (V vs SCE) |

|---|---|

| 5 (citrate) | -0.34 |

| 7 (HEPES) | -0.44 (approx.) |

Data adapted from cyclic voltammetry experiments reported in literature. weebly.com The linear decrease in E₁/₂ with increasing pH signifies a PCET mechanism.

These PCET pathways are crucial for optimizing the efficiency of electrocatalytic reactions by avoiding high-energy intermediates. weebly.com

Single Electron Transfer (SET) Events

Photocatalytic Applications in Organic Transformations

This compound serves as a versatile photocatalyst in several organic reactions, leveraging light energy to drive chemical change.

Photooxidation Reactions (e.g., Alcohol Oxidation)

This compound is an effective photocatalyst for the aerobic oxidation of alcohols to aldehydes and ketones. tudelft.nlresearchgate.netresearchgate.net Under visible light irradiation, it facilitates the conversion of both primary and secondary alcohols. mdpi.comresearchgate.net For instance, sodium anthraquinone-2-sulfonate (SAS) has been used for the light-driven, aerobic oxidation of a range of primary and secondary alcohols. mdpi.comresearchgate.netmdpi.com This process is not limited to simple alcohols; benzylic and aliphatic alcohols can also be oxidized. nih.gov The mechanism involves the photoexcited this compound abstracting a hydrogen atom, initiating the oxidation process. nih.govzhongkefu.com.cn In some cases, the addition of a co-catalyst, such as cobalt(II) acetylacetonate, can enhance the oxidation of alcohols. nih.govnih.govrsc.org

Research has also explored the use of tetrabutylammonium (B224687) anthraquinone-2-sulfonate, which is readily separable from the reaction mixture, for the C-H bond oxidation of alcohols. nih.govnih.govrsc.org This highlights the potential for developing scalable and operationally simple protocols for these transformations. nih.govnih.gov

Table 1: Examples of Alcohol Photooxidation using this compound

| Substrate | Product | Photocatalyst | Additional Reagents | Light Source | Reference |

| rac-1-Phenylethanol | Acetophenone | Sodium anthraquinone-2-sulfonate (SAS) | - | Visible light (λ > 400 nm) | mdpi.comresearchgate.net |

| Benzyl alcohol | Benzaldehyde | Sodium this compound | - | Visible light | researchgate.net |

| Various alcohols | Corresponding ketones | Tetrabutylammonium anthraquinone-2-sulfonate | Cobalt(II) acetylacetonate | 400–410 nm LEDs | nih.gov |

Photoinitiated Polymerizations

Anthraquinone sulfonates can act as photoinitiators for polymerization reactions. nih.gov Upon irradiation with UV light, they can initiate the polymerization of monomers like acrylics. nih.gov For example, anthraquinone-2-sulfonate sodium salt has been used to modify polyamide fibers, and upon UV irradiation, it grafted acrylic acid onto these fibers. nih.gov This ability to initiate polymerization from a surface has applications in modifying the properties of materials. nih.gov

The mechanism of photoinitiation can involve either direct photo-scission (Type I) or hydrogen abstraction from a co-initiator (Type II). nih.gov Anthraquinone derivatives often function as Type II photoinitiators. nih.gov

Catalytic Functionalization Protocols

Anthraquinone sulfonates have been employed in various catalytic functionalization protocols beyond simple oxidation. They can facilitate C-H bond functionalization, a highly sought-after transformation in organic synthesis for its atom economy. rsc.orgrsc.org For instance, sodium anthraquinone-2-sulfonate (SAS) has been used to increase the oxidation potential of a photocatalyst system for the regioselective oxidative bromination of electron-rich arenes and drugs. rsc.org

Furthermore, anthraquinone-based covalent organic frameworks (COFs) have been developed as recyclable direct hydrogen atom transfer (d-HAT) photocatalysts for C-H functionalization. rsc.org These materials can be photo-excited to cleave C-H bonds and generate reactive carbon radicals for subsequent C-N or C-C bond formation. rsc.org

Integration with Enzymatic Systems and Biocatalysis

A significant area of application for this compound is its integration with enzymatic systems, creating powerful photo-biocatalytic cascades. mdpi.comacs.orgnih.gov

Photoenzymatic Halogenation and Hydroxylation Reactions

Water-soluble anthraquinone sulfonates, such as sodium this compound (SAS), have been successfully used to drive enzymatic halogenation and hydroxylation reactions. acs.orgnih.govacs.orgresearchgate.net These reactions are catalyzed by peroxyzymes, which require hydrogen peroxide (H₂O₂) as a cosubstrate. acs.orgnih.govresearchgate.net The photocatalytic activity of SAS is harnessed to generate H₂O₂ in situ from the reduction of ambient oxygen, using a simple alcohol like methanol (B129727) as a sacrificial electron donor. acs.orgnih.govacs.orgresearchgate.net

This in-situ generation of H₂O₂ is crucial as it allows for a controlled supply to the enzyme, avoiding inactivation that can occur with bulk addition. acs.orgnih.govresearchgate.net This approach has been demonstrated with haloperoxidases for halogenation and peroxygenases for oxyfunctionalization reactions, achieving high turnover numbers for the biocatalysts. acs.orgnih.gov For example, vanadium chloroperoxidase (CiVCPO) and unspecific peroxygenase from Agrocybe aegerita (rAaeUPO) have been used in these systems. acs.orgnih.gov

Table 2: Photoenzymatic Reactions Driven by this compound

| Reaction Type | Enzyme | Substrate | Product | Photocatalyst | H₂O₂ Source | Reference |

| Halogenation | Vanadium chloroperoxidase (CiVCPO) | Thymol | 4-Br-Thymol | Sodium this compound (SAS) | In situ from methanol and O₂ | acs.orgnih.gov |

| Hydroxylation | Unspecific peroxygenase (rAaeUPO) | Ethylbenzene | 1-Phenylethanol | Sodium this compound (SAS) | In situ from methanol and O₂ | acs.orgnih.gov |

| Hydroxylation | Unspecific peroxygenase (rAaeUPO) | Cyclohexane | Cyclohexanol | Sodium this compound (SAS) | In situ from methanol and O₂ | acs.orgnih.gov |

Methanol-Driven H₂O₂ Generation for Enzymatic Reactions

The use of methanol as a sacrificial electron donor for the photocatalytic generation of H₂O₂ by this compound is a key feature of these integrated systems. acs.orgnih.govacs.orgresearchgate.net Methanol serves a dual purpose: it acts as the electron source for the reduction of oxygen to H₂O₂ and can also function as a co-solvent to improve the solubility of hydrophobic substrates. acs.orgnih.gov

Upon illumination with visible light in the presence of methanol and air, sodium this compound (SAS) leads to the accumulation of H₂O₂ in the reaction mixture. acs.orgnih.gov This continuous, light-driven production of H₂O₂ fuels the enzymatic cycle, enabling efficient and robust biocatalytic transformations. acs.orgnih.gov This method provides a promising alternative to traditional, often problematic, methods of supplying H₂O₂ to enzymatic reactions. acs.orgnih.govresearchgate.net

Optimization of Photoreactor Concepts for Enhanced Catalytic Utilization

The efficiency of photocatalytic processes involving anthraquinone sulfonates is intrinsically linked to the design and optimization of the photoreactor. The reactor's configuration directly influences critical parameters such as light distribution, mass transfer, and the effective utilization of the photocatalyst. sci-hub.secardiff.ac.uk Research has shown that suboptimal reactor design can lead to issues like insufficient light penetration into the reaction mixture, particularly at higher catalyst concentrations, resulting in a significant portion of the photocatalyst remaining inactive. nih.govacs.org Consequently, the development of advanced photoreactor concepts is a key area of research aimed at maximizing the catalytic potential of anthraquinone sulfonates.

Optimization strategies focus on several key aspects of the photoreactor system, including the reactor's fundamental design, the light source and its delivery, and the operational parameters of the reaction. The goal is to create an environment where every photocatalyst molecule is efficiently irradiated and comes into contact with the target pollutants. sci-hub.semdpi.com

Reactor Design and Configuration

The choice of reactor configuration is paramount. While slurry reactors containing suspended photocatalyst particles are common, they present challenges in catalyst recovery and can suffer from turbidity issues that hinder light penetration. mdpi.com To overcome these limitations, research has shifted towards immobilized photoreactor systems, where the this compound catalyst is fixed onto a solid support. nih.govnih.gov This approach not only simplifies catalyst separation but also helps to prevent secondary contamination. nih.govnih.gov The design of supports, such as graphene-based materials, is highlighted as a promising solution to enhance the practical application of these catalysts. nih.govnih.gov

Alternative reactor concepts with optimized surface-to-bulk ratios are being explored to ensure more efficient catalyst use. nih.govacs.org These include:

Microreactors: Optofluidic microreactors and microcapillary reactors offer high surface-area-to-volume ratios, leading to enhanced mass transfer efficiency and better light distribution. mdpi.com

Membrane-Integrated Reactors: These designs have shown high performance by integrating the photocatalytic process with membrane separation. sci-hub.se

Rectangular and Annular Reactors: The geometry of the reactor plays a crucial role. Studies on the degradation of anthraquinone dyes have utilized rectangular photoreactors with immobilized catalysts and annular reactors with centrally located light sources to improve irradiation uniformity. mdpi.comresearchgate.net

Influence of Light Source and Intensity

The nature of the light source and its intensity are critical variables. The photocatalytic rate can be significantly increased with appropriate irradiation intensity. mdpi.com Research on the degradation of an anthraquinone dye showed that increasing UV light intensity was a key parameter for achieving maximum decolorization efficiency. researchgate.net However, the relationship is not always linear, as excessive intensity can lead to catalyst deactivation or unwanted side reactions.

The distribution of light within the reactor is equally important. Non-uniform irradiation leads to the formation of "dark zones" where the catalyst is not activated. nih.gov The use of multiple light sources, such as arrays of LEDs, has been shown to improve irradiation uniformity and enhance photocatalytic rates compared to single-lamp systems, even at the same total energy consumption. mdpi.com

Table 1: Effect of Light Source Configuration on Photocatalytic Rate

| Light Source Configuration | Energy Consumption | Irradiation Uniformity | Relative Photocatalytic Rate |

|---|---|---|---|

| Single Mercury Lamp | High | Low | Base Rate |

| 8-LED System | Same as 40-LED | Moderate | Lower |

| 40-LED System | Same as 8-LED | Superior | Higher |

This table is a conceptual representation based on findings that increasing the number of LEDs and optimizing their distribution improves photocatalytic efficiency. mdpi.com

Optimization of Operational Parameters

Beyond the reactor hardware, operational parameters must be fine-tuned to maximize performance. Key parameters include catalyst concentration, substrate concentration, and flow rate in continuous systems.

Catalyst Concentration: Increasing the concentration of the photocatalyst, such as sodium this compound (SAS), can initially increase the reaction rate. However, beyond an optimal point, the increased turbidity of the solution can block light, leading to a suboptimal utilization of the catalyst and a plateauing or even a decrease in the reaction rate. nih.gov

Substrate Concentration and Flow Rate: In a study using a rectangular photoreactor for anthraquinone dye degradation, the optimal conditions for maximum efficiency were determined through response surface methodology. researchgate.net This highlights the interplay between initial dye concentration and flow rate, which governs the residence time of the pollutant in the irradiated zone. researchgate.net

Table 2: Research Findings on Optimized Conditions for Anthraquinone Dye Photocatalysis

| Parameter | Optimized Value | Outcome | Reference |

|---|---|---|---|

| Initial Dye Concentration | 10 mg/L | Maximum decolorization efficiency | researchgate.net |

| UV Light Intensity | 47.2 W/m² | Maximum decolorization efficiency | researchgate.net |

| Flow Rate | 100 mL/min | Maximum decolorization efficiency | researchgate.net |

| Reaction Time | 200 min | Maximum decolorization efficiency | researchgate.net |

| Catalyst (SAS) Concentration | 0.25 to 2 mM | Increased product formation rate (0.48 to 0.66 mM h⁻¹) | nih.gov |

Data derived from studies on the photocatalytic degradation of C.I. Acid Green 25 and photoenzymatic reactions using sodium this compound. nih.govresearchgate.net

Future optimization efforts will likely focus on novel reactor concepts like flow chemistry setups or reactors with internal illumination to overcome the light penetration limitations observed in conventional batch reactors. acs.org

Environmental Chemistry and Remediation Processes

Degradation Mechanisms in Aquatic Environments

Anthraquinone (B42736) sulfonates, due to their industrial applications, can find their way into aquatic environments. Their degradation is a key area of environmental chemistry research, focusing on processes that can break down these stable compounds.

Heterogeneous photocatalysis is a prominent advanced oxidation process for the degradation of organic pollutants, including anthraquinone sulfonates. ajol.info This process typically utilizes a semiconductor photocatalyst, with titanium dioxide (TiO2) being one of the most widely studied due to its low cost, chemical stability, and high photoactivity. ajol.infonih.govresearchgate.net

When TiO2 is illuminated with UV light of appropriate wavelength, electron-hole pairs are generated. ajol.info The highly reactive photogenerated holes can directly oxidize adsorbed organic molecules or react with water and hydroxide (B78521) ions to form hydroxyl radicals (•OH). ajol.info The electrons can react with oxygen to produce superoxide (B77818) radical anions (O2•−). ajol.info These reactive oxygen species are powerful oxidizing agents capable of degrading complex organic molecules like anthraquinone sulfonates. ajol.inforesearchgate.net

The efficiency of the photocatalytic degradation of anthraquinone sulfonates is influenced by several factors, including the type of TiO2 used (anatase phase is often more effective than rutile), the concentration of the catalyst, and the pH of the solution. nih.govresearchgate.net For instance, the degradation rate of sodium anthracene-1-sulfonate was found to be dependent on the surface charge of the TiO2 particles, with a positive surface charge promoting degradation. researchgate.net The presence of certain ions can also affect the process. ajol.info

Oxygen plays a crucial role in the photocatalytic degradation of anthraquinone sulfonates. oup.com It acts as an electron acceptor, preventing the recombination of photogenerated electron-hole pairs on the surface of the photocatalyst, thereby increasing the quantum efficiency of the process. ajol.info The reaction of electrons with oxygen leads to the formation of superoxide radical anions (O2•−), which can further participate in the degradation process or lead to the formation of other reactive oxygen species (ROS). ajol.inforesearchgate.net

Anthraquinone sulfonates themselves can act as photosensitizers, producing ROS upon UVA irradiation. researchgate.net Studies have shown that compounds like 2-anthraquinone sulfonate (2-AQS) can generate singlet oxygen, hydroxyl radicals, and superoxide radicals under UVA exposure. researchgate.net The production of these ROS contributes to the degradation of the compound and other organic pollutants present in the water. researchgate.netresearchgate.net The mechanism of anthraquinone-mediated oxygen activation is believed to proceed without the formation of long-lived radical species, which can be advantageous in certain applications. nih.govacs.org